

# Physical and chemical properties of Ethyl cyclobut-1-ene-1-carboxylate

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## Compound of Interest

Compound Name: Ethyl cyclobut-1-ene-1-carboxylate

Cat. No.: B3420279

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## An In-depth Technical Guide to Ethyl cyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl cyclobut-1-ene-1-carboxylate** is an organic compound featuring a cyclobutene ring conjugated with an ethyl ester group. This structure, incorporating a strained four-membered ring and an  $\alpha,\beta$ -unsaturated ester moiety, makes it a potentially valuable building block in organic synthesis. The inherent ring strain of the cyclobutene core and the electronic properties of the conjugated system suggest a unique reactivity profile, offering opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl cyclobut-1-ene-1-carboxylate**, compiled from available chemical databases and literature on related compounds. It is important to note that while basic identifiers are established, specific experimental data for this particular isomer is limited in publicly accessible resources. Much of the presented data is therefore computational or inferred from analogous structures.

### Chemical and Physical Properties

The fundamental properties of **Ethyl cyclobut-1-ene-1-carboxylate** are summarized below. It is crucial to highlight that experimentally determined physical properties such as boiling point,

melting point, density, and refractive index are not readily available for this specific compound. The data presented are primarily computed values from chemical databases.

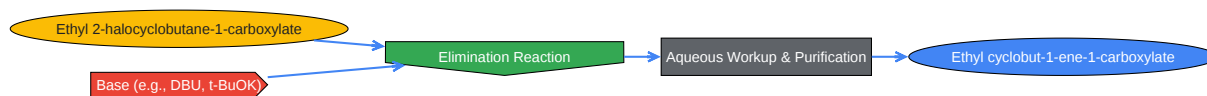
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	126.15 g/mol	PubChem[1]
CAS Number	181941-46-8	PubChem[1]
IUPAC Name	ethyl cyclobut-1-ene-1-carboxylate	PubChem[1]
Synonyms	1-Cyclobutene-1-carboxylic acid, ethyl ester	PubChem[1]
Computed XLogP3	1.3	PubChem[1]
Computed Hydrogen Bond Donor Count	0	PubChem[1]
Computed Hydrogen Bond Acceptor Count	2	PubChem[1]
Computed Rotatable Bond Count	2	PubChem[1]
Computed Exact Mass	126.068079557	PubChem[1]
Computed Monoisotopic Mass	126.068079557	PubChem[1]
Computed Topological Polar Surface Area	26.3 Å <sup>2</sup>	PubChem[1]
Computed Heavy Atom Count	9	PubChem[1]
Purity	Min. 95% (Available from some suppliers)	CymitQuimica[2]

## Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **Ethyl cyclobut-1-ene-1-carboxylate** are not explicitly described in the available literature. However, general synthetic strategies for cyclobutene derivatives and  $\alpha,\beta$ -unsaturated esters can be proposed.

## General Synthetic Approach

A plausible synthetic route could involve the elimination reaction from a suitable precursor, such as a 2-halocyclobutanecarboxylate. The following diagram illustrates a generalized workflow for such a transformation.



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Caption: Generalized synthetic workflow for **Ethyl cyclobut-1-ene-1-carboxylate**.

## Chemical Reactivity

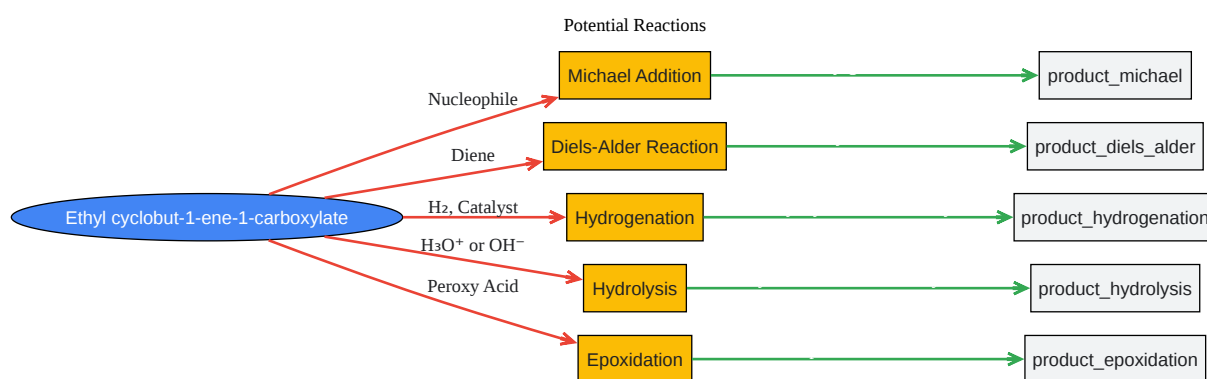
The reactivity of **Ethyl cyclobut-1-ene-1-carboxylate** is dictated by the interplay of the strained cyclobutene ring and the electron-withdrawing ester group. As an  $\alpha,\beta$ -unsaturated ester, it is susceptible to nucleophilic attack at the  $\beta$ -carbon (conjugate addition). The double bond can also participate in various cycloaddition reactions.

Potential Reactions Include:

- Michael Addition: Reaction with nucleophiles at the  $\beta$ -position of the unsaturated system.
- Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions.
- Hydrogenation: Reduction of the carbon-carbon double bond to yield the saturated ethyl cyclobutanecarboxylate.

- Hydrolysis: Cleavage of the ester bond under acidic or basic conditions to yield cyclobut-1-ene-1-carboxylic acid.
- Epoxidation: Reaction with peroxy acids to form an epoxide across the double bond.

The following diagram illustrates these potential reaction pathways.



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Caption: Potential chemical reactions of **Ethyl cyclobut-1-ene-1-carboxylate**.

## Spectral Data

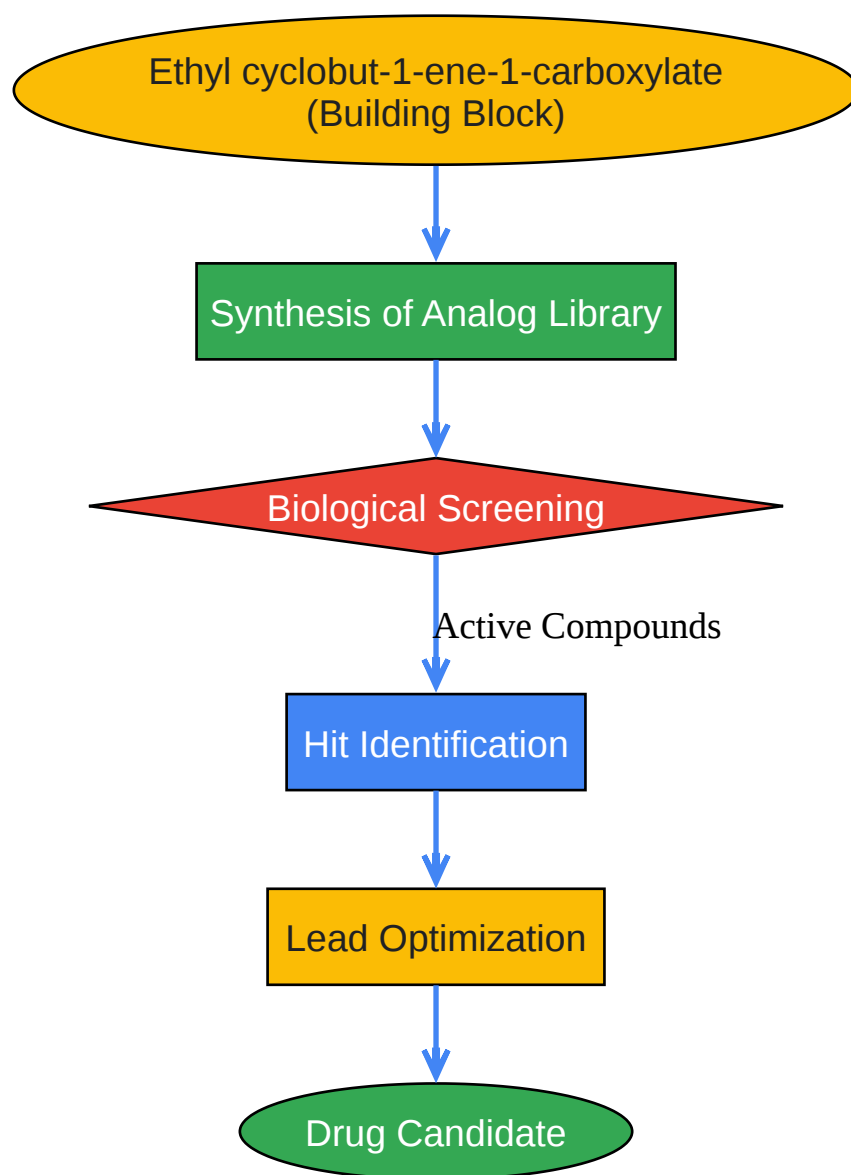
Specific, experimentally verified spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for **Ethyl cyclobut-1-ene-1-carboxylate** are not available in the searched public databases. The available data is often for the saturated analog, Ethyl cyclobutanecarboxylate. Researchers interested in this compound would need to perform their own spectral analysis for characterization.

## Applications in Drug Development

The cyclobutane motif is of growing interest in medicinal chemistry. Its rigid, three-dimensional structure can be used to orient pharmacophoric groups in a well-defined spatial arrangement, which can lead to improved binding affinity and selectivity for biological targets. The introduction of a cyclobutane ring can also enhance metabolic stability by blocking sites susceptible to metabolism.

While there are no specific drug development applications cited for **Ethyl cyclobut-1-ene-1-carboxylate** itself, its structural features suggest potential utility as a scaffold or intermediate in the synthesis of novel therapeutic agents. The  $\alpha,\beta$ -unsaturated ester functionality provides a handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The logical workflow for incorporating such a building block in a drug discovery program is outlined below.



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Caption: Role of a building block in a drug discovery workflow.

## Conclusion

**Ethyl cyclobut-1-ene-1-carboxylate** presents itself as a compound of interest for synthetic and medicinal chemists due to its unique combination of a strained ring system and a reactive functional group. However, the lack of comprehensive experimental data necessitates further investigation to fully characterize its physical properties and reactivity. The information provided in this guide, based on available computational data and knowledge of related compounds, serves as a foundational resource for researchers embarking on studies involving this

molecule. Future experimental work is required to validate the predicted properties and explore the full potential of **Ethyl cyclobut-1-ene-1-carboxylate** in organic synthesis and drug discovery.

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## References

- 1. Ethyl cyclobut-1-ene-1-carboxylate | C7H10O2 | CID 22223228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
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